2-(3-Methoxyphenyl)cycloheptan-1-one
Overview
Description
2-(3-Methoxyphenyl)cycloheptan-1-one is an organic compound characterized by a cycloheptanone ring substituted with a 3-methoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cycloheptan-1-one typically involves the reaction of 3-methoxybenzaldehyde with cycloheptanone under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl-cycloheptanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Methoxyphenyl)cycloheptan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of methoxy-substituted phenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound may have potential applications as a precursor for the synthesis of pharmaceutical compounds. Its structural features could be leveraged to design new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cycloheptanone ring provides a rigid framework that can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-phenyl)-cyclohexanone: Similar structure but with a six-membered ring instead of a seven-membered ring.
(4-Methoxy-phenyl)-cycloheptanone: Similar structure but with the methoxy group in the para position.
(3-Hydroxy-phenyl)-cycloheptanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(3-Methoxyphenyl)cycloheptan-1-one is unique due to the combination of its methoxy-substituted phenyl group and the seven-membered cycloheptanone ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-12-7-5-6-11(10-12)13-8-3-2-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3 |
InChI Key |
ZJVNWOUKSYWDIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCCC2=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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